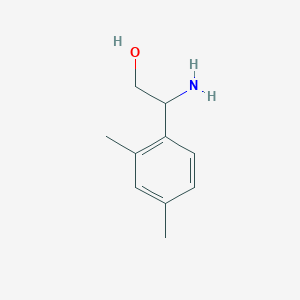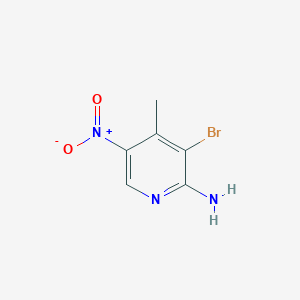
2-Amino-3-bromo-5-nitro-4-picoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-3-bromo-5-nitro-4-picoline” is a chemical compound with the molecular formula C6H6BrN3O2 . It’s a precursor for a drug candidate in development .
Synthesis Analysis
The synthesis of “2-Amino-3-bromo-5-nitro-4-picoline” involves the exploitation of the 2-nitramino functionality in 2-nitramino-4-picoline. This functionality serves not only as a protecting group but also as a directional handle to afford an efficient, atom-economic, and regioselective synthesis .Molecular Structure Analysis
The molecular structure of “2-Amino-3-bromo-5-nitro-4-picoline” is characterized by the presence of bromine, nitrogen, and oxygen atoms in its structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Amino-3-bromo-5-nitro-4-picoline” are complex and involve several steps. The process is characterized by regioselective pyridine synthesis via a 2-Nitramino-picoline intermediate .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-bromo-5-nitro-4-picoline” include a predicted boiling point of 306.9±37.0 °C and a predicted density of 1.593±0.06 g/cm3 .科学的研究の応用
Regioselectivity in Bromination
The study on regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines contributes to understanding the mechanisms and regioselectivity of bromination in picolines. This research extends to unsymmetrical lutidines using N-bromosuccinimide, showing that nitrogen in the ring deactivates inductively, affecting bromination regioselectivity. This insight is vital for chemical synthesis involving brominated picoline derivatives, highlighting the influence of nitrogen's position on bromination outcomes Rajesh Thapa, Jordan D. Brown, T. Balestri, R. Taylor, 2014.
Oxazoline-Containing Ligands in Asymmetric Catalysis
Compounds with a chiral oxazoline ring, derived from chiral amino alcohols like 2-Amino-3-bromo-5-nitro-4-picoline, are essential in asymmetric catalysis. Their versatility and success in metal-catalyzed transformations underline the chemical's significance in synthesizing enantioselective compounds, crucial for pharmaceuticals and agrochemicals production. This research demonstrates the broad applicability and success of oxazoline-containing ligands in homogeneous metal-catalyzed asymmetric synthesis G. Hargaden, P. Guiry, 2009.
Degradation and Stability of Nitisinone
A study on the degradation processes of nitisinone, which shares structural similarities with 2-Amino-3-bromo-5-nitro-4-picoline, reveals insights into its stability under various conditions. This research is crucial for understanding the stability and degradation pathways of similar compounds, contributing to better pharmaceutical formulations and environmental impact assessments H. Barchańska, R. Rola, W. Szczepankiewicz, Marta Mrachacz, 2019.
Asymmetric Synthesis of α-Amino Acids
Investigations into asymmetric synthesis of α-amino acids via Michael addition reactions involving Ni(II)-complexes of amino acids showcase the significance of 2-Amino-3-bromo-5-nitro-4-picoline in medicinal chemistry. This synthesis route is crucial for developing novel, enantioselective α-amino acids, expanding the toolkit for drug development and synthesis of biologically active compounds J. L. Aceña, A. Sorochinsky, V. Soloshonok, 2014.
Analytical Methods for Antioxidant Activity
The development of analytical methods to determine antioxidant activity highlights the importance of compounds like 2-Amino-3-bromo-5-nitro-4-picoline in assessing the antioxidant capacity of various substances. This research is integral for food engineering, medicine, and pharmacy, contributing to the quality assessment and health benefits of food and pharmaceutical products I. Munteanu, C. Apetrei, 2021.
将来の方向性
特性
IUPAC Name |
3-bromo-4-methyl-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c1-3-4(10(11)12)2-9-6(8)5(3)7/h2H,1H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVNKACVCVSAEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1[N+](=O)[O-])N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370303 |
Source


|
| Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-5-nitro-4-picoline | |
CAS RN |
929976-32-9 |
Source


|
| Record name | 2-Amino-3-bromo-5-nitro-4-picoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

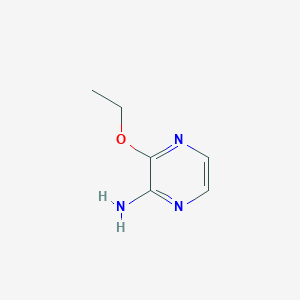
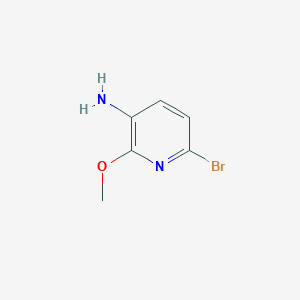
![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
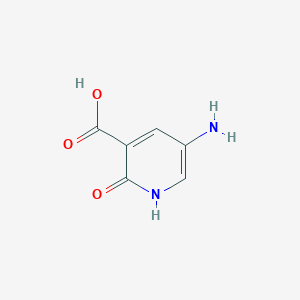
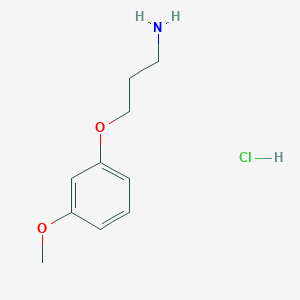
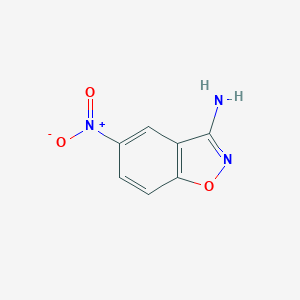
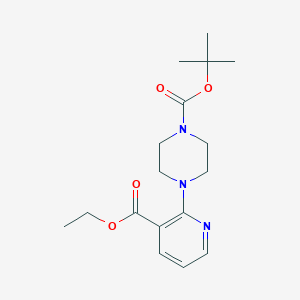
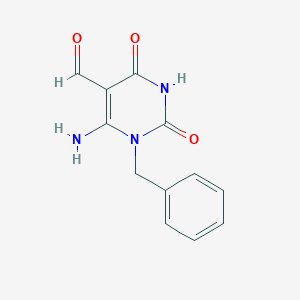
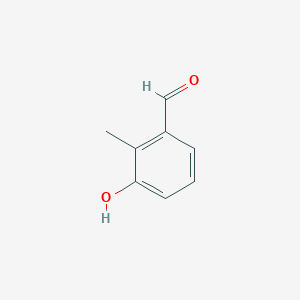
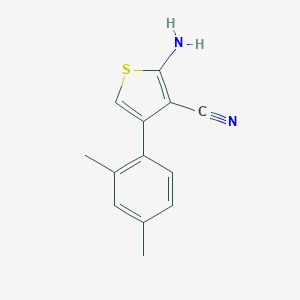
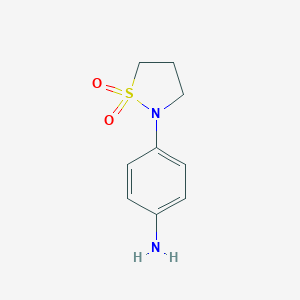
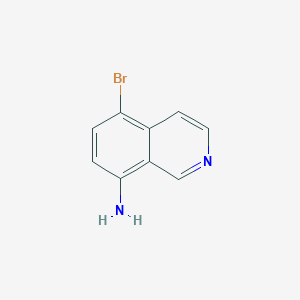
![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid](/img/structure/B113250.png)
